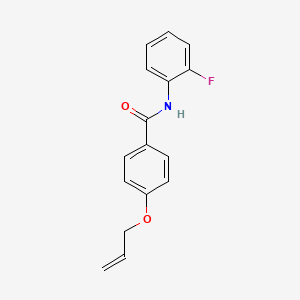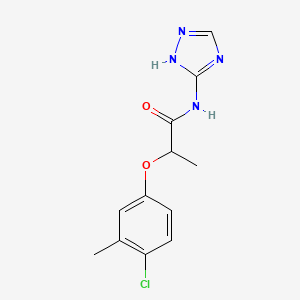![molecular formula C22H24N2O4 B4410458 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate
説明
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate, also known as PPAP, is a synthetic compound that has gained attention for its potential use as a cognitive enhancer. PPAP is a derivative of phenylpropylamine, a class of compounds that includes amphetamines and other stimulants. However, unlike these drugs, PPAP does not produce the same side effects and addiction potential.
作用機序
The exact mechanism of action of 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in many important functions, including attention, motivation, and mood. This compound may also have antioxidant properties that protect against oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It increases dopamine and norepinephrine levels in the brain, which can improve mood, motivation, and attention. This compound has also been shown to protect against oxidative stress and inflammation, which can contribute to neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate is that it has a low toxicity profile and does not produce the same side effects and addiction potential as other stimulants. This makes it a promising candidate for further research as a cognitive enhancer and neuroprotective agent. However, one limitation of this compound is that it is a synthetic compound that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. This can make it difficult to produce in large quantities for use in animal studies and clinical trials.
将来の方向性
There are several future directions for research on 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. This compound has been shown to improve memory and learning in animal studies, and further research is needed to determine its safety and efficacy in humans. Finally, more research is needed to understand the exact mechanism of action of this compound and how it produces its cognitive and neuroprotective effects.
科学的研究の応用
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate has been studied for its potential use as a cognitive enhancer and neuroprotective agent. In animal studies, this compound has been shown to improve memory and learning, increase dopamine and norepinephrine levels in the brain, and protect against oxidative stress. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
[4-[[2-(piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-20(25)28-17-12-10-16(11-13-17)21(26)23-19-9-5-4-8-18(19)22(27)24-14-6-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXUCINPPNGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)

![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
![2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410403.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410409.png)

![N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4410430.png)
![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![4-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine](/img/structure/B4410441.png)
![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]morpholine hydrochloride](/img/structure/B4410447.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4410462.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)